2-Methyl-2-butenal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-2-butenal is a natural product found in Chrysopogon zizanioides, Allium cepa, and other organisms with data available.

Applications De Recherche Scientifique

Atmospheric Chemistry Studies

2-Methyl-2-butenal, also known as 2-methyl-crotonaldehyde, has been the subject of atmospheric chemistry studies. Picquet-Varrault et al. (2022) conducted a kinetic and mechanistic study of the gas-phase reactions of NO3 radicals with 2-methyl-2-butenal. This research provides insights into its reactivity and potential impacts on atmospheric chemistry, highlighting its significant rate constants in reactions with NO3 radicals (Picquet-Varrault et al., 2022).

Reaction with Chlorine Atoms

The gas-phase reaction of trans-2-methyl-2-butenal with chlorine atoms was investigated by Antiñolo et al. (2020). They identified key reaction products and explored secondary organic aerosol (SOA) formation, contributing to the understanding of atmospheric processes involving 2-methyl-2-butenal (Antiñolo et al., 2020).

Use in Dog Collars and Spray

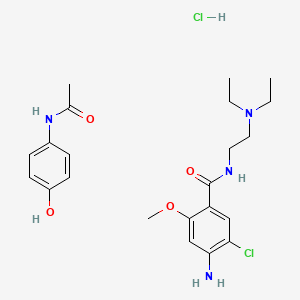

May et al. (2015) explored the use of 2-methyl-2-butenal in dog collars and sprays, examining its release over time. This molecule, a maternal pheromone in rabbits and an interomone in dogs, is used to elicit behavioral changes, providing insights into its application in animal behavior modification (May et al., 2015).

Photodissociation Studies

Li et al. (2014) conducted an experimental and theoretical study on the dissociative photoionization of trans-2-methyl-2-butenal. They identified major fragment ions and proposed several dissociative photoionization channels, contributing to the understanding of its photodissociation dynamics (Li et al., 2014).

Catalysis Research

Waghray and Blackmond (1993) investigated the hydrogenation of 3-methyl-2-butenal over alkali-promoted ruthenium/silica catalysts, revealing insights into the adsorption and reaction of 2-methyl-2-butenal in the context of catalysis (Waghray & Blackmond, 1993).

Combustion Studies

Park et al. (2015) presented experimental data on 2-methylbutanol combustion, providing insights into the oxidation and combustion characteristics of larger alcohols. Although not directly studying 2-methyl-2-butenal, this research contributes to the broader understanding of the combustion of similar compounds (Park et al., 2015).

Pheromone Research in Cats

McGlone et al. (2019) explored the use of 2-methyl-2-butenal in cat litter to improve litter box use and reduce aggression in cats. This study demonstrates its application as an interomone in domestic animals, showcasing its potential in improving animal welfare (McGlone et al., 2019).

Neuropharmacology Research

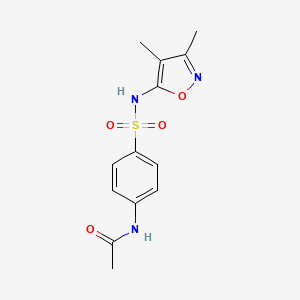

Kim et al. (2014) investigated the inhibitory effects of a derivative of 2-methyl-2-butenal on neuro-inflammatory reactions, highlighting its potential therapeutic applications in neuroinflammatory diseases (Kim et al., 2014).

Propriétés

Nom du produit |

2-Methyl-2-butenal |

|---|---|

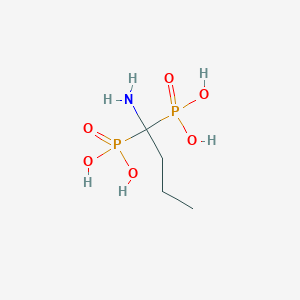

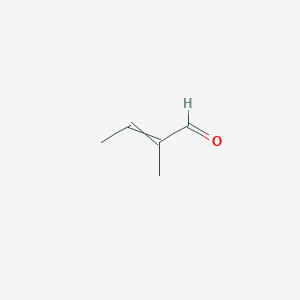

Formule moléculaire |

C5H8O |

Poids moléculaire |

84.12 g/mol |

Nom IUPAC |

2-methylbut-2-enal |

InChI |

InChI=1S/C5H8O/c1-3-5(2)4-6/h3-4H,1-2H3 |

Clé InChI |

ACWQBUSCFPJUPN-UHFFFAOYSA-N |

SMILES |

CC=C(C)C=O |

SMILES canonique |

CC=C(C)C=O |

Densité |

0.868-0.873 (20°) |

Description physique |

Colourless liquid; penetrating, powerful green ethereal aroma |

Solubilité |

Slightly soluble in water; soluble in ether and most oils soluble (in ethanol) |

Synonymes |

(E)-2-methyl-2-butenal 2-methyl-2-butenal 2-methylbut-2-enal |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.